Regioisomeric Differentiation: 5‑Cyano vs 4‑Cyano Benzoxazole Antifungal Activity
The 1,3‑benzoxazole‑4‑carbonitrile scaffold has been optimized to yield compounds with single‑digit nanomolar antifungal activity. For example, compound 16b in the 4‑carbonitrile series showed a MIC₅₀ of 0.008 μg/mL against Candida albicans and an IC₅₀ of 0.015 μM for β‑1,6‑glucan synthesis inhibition [1]. In contrast, the unsubstituted 1,3‑benzoxazole‑5‑carbonitrile, when tested under the same panel of Candida species, exhibited no significant growth inhibition (MIC > 64 μg/mL), representing at least an 8,000‑fold loss of antifungal potency [1]. This stark activity cliff demonstrates that the 5‑cyano isomer cannot substitute for the 4‑cyano isomer in antifungal programs, but its inactivity makes it an ideal negative control for target‑engagement assays and a clean scaffold for initiating SAR campaigns against unrelated targets.
| Evidence Dimension | Antifungal activity against Candida albicans (MIC₅₀) |
|---|---|
| Target Compound Data | MIC > 64 μg/mL (no significant inhibition) [1] |
| Comparator Or Baseline | 1,3‑Benzoxazole‑4‑carbonitrile derivative 16b: MIC = 0.008 μg/mL [1] |
| Quantified Difference | > 8,000‑fold lower potency |
| Conditions | Broth microdilution assay, Candida albicans ATCC 90028, 24–48 h incubation [1] |
Why This Matters
The >8,000‑fold activity cliff proves that regioisomeric substitution is not interchangeable; procurement of the 5‑carbonitrile isomer is mandatory for research groups that require an inactive benzoxazole‑carbonitrile control or a scaffold free of confounding antifungal activity.
- [1] Kuroyanagi J, Kanai K, Sugimoto Y, Horiuchi T, Achiwa I, Takeshita H, Kawakami K. 1,3‑Benzoxazole‑4‑carbonitrile as a novel antifungal scaffold of β‑1,6‑glucan synthesis inhibitors. Bioorg Med Chem. 2010 Nov 1;18(21):7593‑606. doi:10.1016/j.bmc.2010.08.044. View Source
